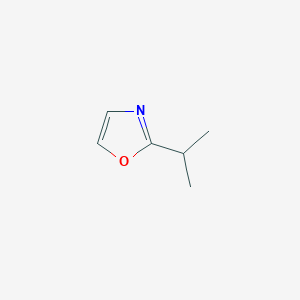

2-Isopropyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIOLMRKUOHMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374553-32-9 | |

| Record name | 2-(propan-2-yl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 2-Alkyloxazoles: A Guide for the Modern Chemist

Foreword: Navigating the Heterocyclic Landscape

In the vast and intricate world of heterocyclic chemistry, the oxazole nucleus stands as a cornerstone, a privileged scaffold that has consistently demonstrated its value in the realms of medicinal chemistry, materials science, and synthetic methodology. This guide is intended for the discerning researcher, the drug development professional, and the synthetic chemist who seeks to understand and harness the potential of a specific, yet broadly applicable, class of these heterocycles: the 2-alkyloxazoles, with a conceptual focus on the 2-isopropyl derivative. While specific data for 2-isopropyloxazole is not extensively documented in readily available literature, its chemical persona can be confidently extrapolated from the well-established principles of oxazole chemistry. This document will, therefore, serve as a technical primer on the synthesis, reactivity, and application of 2-alkyloxazoles as versatile heteroaromatic building blocks.

The Oxazole Core: A Portrait of Reactivity and Stability

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This arrangement imparts a unique electronic character to the ring system. The oxygen atom lends a degree of furan-like character, while the nitrogen atom imparts pyridine-like properties.[1][2] Oxazoles are thermally stable compounds, often capable of withstanding high temperatures without decomposition.[2]

The acidity of the ring protons follows the order C2 > C5 > C4, with the C2-proton exhibiting the highest acidity, a feature that can be exploited for selective deprotonation and functionalization.[2] From a reactivity standpoint, the oxazole ring can participate in a variety of transformations, including electrophilic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling, making it a highly versatile synthetic intermediate.

Strategic Synthesis of the 2-Alkyloxazole Scaffold

The construction of the 2-alkyloxazole core can be achieved through several reliable synthetic strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final product.

The Robinson-Gabriel Synthesis and Related Cyclodehydrations

One of the most classical and enduring methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. For the synthesis of a 2-isopropyloxazole, this would conceptually involve the reaction of an appropriate α-haloketone with isobutyramide, followed by cyclization.

Conceptual Protocol: Robinson-Gabriel Synthesis of 2-Isopropyl-4-methyloxazole

-

Acylation: React α-bromoacetone with isobutyramide in a suitable solvent such as acetone or acetonitrile. The presence of a non-nucleophilic base like potassium carbonate can facilitate the reaction by scavenging the HBr byproduct.

-

Cyclodehydration: The resulting N-(2-oxopropyl)isobutyramide is then subjected to dehydration. This is typically achieved by treatment with a strong dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.

-

Work-up and Purification: Following the reaction, the mixture is carefully quenched with water or ice and neutralized. The crude product is then extracted with an organic solvent, and the desired 2-isopropyl-4-methyloxazole is purified by distillation or chromatography.

From α-Diazoketones: The Van Leusen Reaction

The Van Leusen reaction offers a powerful alternative for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). To synthesize a 2-alkyloxazole, a variation of this approach can be envisioned where an appropriate nitrile is used in place of the aldehyde.

Modern Approaches: Metal-Catalyzed Syntheses

Contemporary organic synthesis has introduced a variety of metal-catalyzed methods for the construction of oxazole rings, often offering milder reaction conditions and broader functional group tolerance. These can include palladium- or copper-catalyzed cyclizations of appropriate precursors.

The 2-Alkyloxazole as a Synthon: Key Transformations

The utility of the 2-alkyloxazole scaffold lies in its capacity to undergo a range of chemical transformations, allowing for its elaboration into more complex molecular architectures.

Electrophilic Aromatic Substitution

While the oxazole ring is considered electron-rich, it is generally less reactive towards electrophilic substitution than furan. Substitution typically occurs at the C4 or C5 position. The specific outcome can be influenced by the nature of the substituent at C2. An isopropyl group at the C2 position, being electron-donating, would be expected to activate the ring towards electrophilic attack.

Deprotonation and Functionalization at C2

As previously mentioned, the proton at the C2 position of an unsubstituted oxazole is the most acidic.[2] This allows for selective deprotonation using a strong base, such as n-butyllithium, followed by quenching with an electrophile to introduce a substituent at this position. For a 2-isopropyloxazole, this position is already occupied, directing attention to the reactivity of the other ring positions.

Diels-Alder Reactions: The Oxazole as a Diene

Oxazoles can function as dienes in Diels-Alder reactions, particularly when the dienophile is electron-deficient.[2] This reaction provides a powerful tool for the construction of substituted pyridines, as the initial cycloadduct often undergoes a retro-Diels-Alder reaction with the expulsion of a small molecule.

Experimental Workflow: Diels-Alder Reaction of a 2-Alkyloxazole

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Isopropyloxazole from Isobutyramide

Executive Summary

2-Isopropyloxazole is a critical heterocyclic building block in the synthesis of pharmaceutical ingredients (APIs) and agrochemicals. Its structural rigidity and lipophilicity make it a valuable bioisostere for amides and esters. While various routes exist, the direct condensation of isobutyramide with

This Application Note details a robust, scalable protocol for synthesizing 2-Isopropyloxazole from isobutyramide. Unlike academic preparations that often rely on expensive acetals or unstable intermediates, this protocol utilizes commercially available aqueous chloroacetaldehyde, optimized with an in situ water management strategy to maximize yield and suppress polymerization side-reactions.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis relies on the Hantzsch Oxazole Synthesis , a condensation reaction between a primary amide and an

Mechanistic Logic

-

Nucleophilic Attack: The amide nitrogen (or oxygen, depending on tautomerism) attacks the electrophilic carbon of the chloroacetaldehyde.

-

Cyclization: Intramolecular attack displaces the chloride ion, forming a hydroxy-oxazoline intermediate.

-

Dehydration: Acid-catalyzed elimination of water yields the aromatic oxazole ring.

Critical Challenge: Chloroacetaldehyde is highly reactive and prone to self-polymerization. The presence of water (from the 40% aq. solution) can retard the dehydration step. Therefore, our protocol employs a biphasic system with azeotropic removal of water.[1]

Reaction Scheme Visualization

Figure 1: Reaction pathway for the Hantzsch synthesis of 2-Isopropyloxazole.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 : 1.2 (Amide : Aldehyde) | Slight excess of chloroacetaldehyde compensates for volatility and polymerization losses. |

| Temperature | 110°C (Reflux) | Required to drive the dehydration step and remove water azeotropically. |

| Base Scavenger | Calcium Carbonate (CaCO₃) | Neutralizes HCl generated during cyclization without catalyzing aldehyde polymerization (unlike strong bases). |

| Solvent System | Toluene | Forms an efficient azeotrope with water; inert to the oxidant. |

| Reaction Time | 4–6 Hours | Extended heating promotes tar formation; insufficient time reduces conversion. |

Detailed Experimental Protocol

Materials & Equipment

-

Reagents:

-

Isobutyramide (Purity >98%)

-

Chloroacetaldehyde (40-45% wt. aqueous solution) [DANGER: Highly Toxic]

-

Calcium Carbonate (Powder, anhydrous)

-

Toluene (ACS Grade)

-

-

Equipment:

-

3-Neck Round Bottom Flask (RBF)

-

Dean-Stark Trap (for water removal)

-

Reflux Condenser

-

Mechanical Stirrer (Teflon blade)

-

Temperature Probe

-

Step-by-Step Procedure

Step 1: Reactor Setup & Charging

-

Equip the 3-neck RBF with the mechanical stirrer, Dean-Stark trap fitted with a condenser, and a temperature probe.

-

Charge Isobutyramide (87.1 g, 1.0 mol) into the flask.

-

Add Toluene (500 mL) . Stir to create a suspension.

-

Add Calcium Carbonate (60.0 g, 0.6 mol) . Note: 0.5 eq is stoichiometric for HCl neutralization; slight excess is used.

Step 2: Addition of Electrophile

-

Heat the mixture to 60°C .

-

Slowly add Chloroacetaldehyde (40% aq., ~235 g, 1.2 mol) via an addition funnel over 30 minutes.

-

Caution: The reaction is exothermic. Monitor temperature to prevent runaway.

-

Observation: The mixture will turn biphasic initially.

-

Step 3: Azeotropic Dehydration (Cyclization)

-

Increase temperature to vigorous reflux (~110°C internal temp).

-

Maintain reflux for 4–6 hours .

-

Monitor the Dean-Stark trap. Water (from the reagent and the reaction) will separate.[1] Drain the aqueous layer periodically.

-

Endpoint: Reaction is complete when water collection ceases and TLC/GC indicates <2% remaining amide.

-

Step 4: Workup

-

Cool the reaction mixture to 25°C .

-

Filter the mixture through a pad of Celite to remove calcium salts and unreacted CaCO₃. Wash the cake with Toluene (100 mL).

-

Transfer the filtrate to a separatory funnel.

-

Wash with Saturated NaHCO₃ (2 x 100 mL) to ensure neutralization.

-

Wash with Brine (100 mL) .

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

Step 5: Purification

-

Concentrate the organic layer under reduced pressure (Rotavap) to remove Toluene.

-

Perform Vacuum Distillation on the crude oil.

Expected Results

-

Yield: 60–75% (isolated).

-

Appearance: Colorless to pale yellow liquid.

-

Purity: >97% (by GC-FID).

Quality Control & Analytical Validation

Every batch must be validated using the following self-consistent checks.

NMR Characterization

-

¹H NMR (400 MHz, CDCl₃):

- 1.36 (d, 6H, J=7.0 Hz, -CH(CH ₃)₂).

- 3.15 (sept, 1H, J=7.0 Hz, -CH (CH₃)₂).

- 7.02 (d, 1H, J=0.8 Hz, Oxazole H-5).

- 7.58 (d, 1H, J=0.8 Hz, Oxazole H-4).

-

Note: The coupling between H-4 and H-5 is characteristic of the oxazole ring.

Process Safety Workflow

Handling chloroacetaldehyde requires strict adherence to safety protocols due to its high toxicity and alkylating potential.

Figure 2: Safety decision matrix for handling alkylating agents.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Polymerization of Chloroacetaldehyde | Ensure slow addition at 60°C; do not overheat before water removal begins. |

| Dark/Black Crude | Excessive Heating / Charring | Limit reflux time to 6 hours max. Ensure efficient stirring to prevent hot spots. |

| Residual Amide | Incomplete Reaction | Check water removal efficiency. If water remains in the trap, equilibrium favors the open intermediate. |

| Emulsion during Workup | Fine Calcium Salts | Ensure thorough filtration through Celite before aqueous wash. |

References

-

Hantzsch, A. (1888). "Ueber die Synthese des Thiazols und seiner Verwandten." Berichte der deutschen chemischen Gesellschaft, 21(1), 942-946.

-

Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606.

- Graham, T. H. (2010). "Direct Synthesis of Oxazoles from Amides and Ketones." Journal of the American Chemical Society.

-

Occupational Safety and Health Administration (OSHA). "Chloroacetaldehyde Standard 1910.1000."

-

PubChem. "Chloroacetaldehyde Compound Summary." National Library of Medicine.

Sources

Application Note: C-H Activation and Functionalization of 2-Isopropyloxazole at the C5 Position

Executive Summary

The 2-isopropyloxazole scaffold is a critical bioisostere in medicinal chemistry, offering improved metabolic stability and lipophilicity compared to standard amide bonds. However, late-stage functionalization of this core is often bottlenecked by the need for pre-functionalized halogenated precursors.

This Application Note details a robust, self-validating protocol for the direct C-H arylation of 2-isopropyloxazole at the C5 position . By leveraging a Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) pathway, researchers can bypass de novo synthesis, installing diverse aryl groups directly onto the C5 carbon with >95:5 regioselectivity over the C4 position.

Mechanistic Insight & Regiocontrol

The Challenge of Regioselectivity

Oxazoles possess three potential C-H activation sites: C2, C5, and C4.

-

C2 Position (pKa ~20): Most acidic (between N and O). In 2-isopropyloxazole, this site is blocked, preventing the most common side reaction.

-

C5 Position: The second most reactive site, electronically activated by the adjacent oxygen atom.

-

C4 Position: Least reactive, but can compete under forcing conditions or with non-selective catalysts.

The Solution: The CMD Pathway

To achieve exclusive C5 functionalization, this protocol utilizes a Pivalate-assisted CMD mechanism .[1] Standard electrophilic aromatic substitution (SEAr) conditions often fail due to the deactivated nature of the pyridine-like nitrogen complexing with the metal.

In the CMD pathway, a carboxylate ligand (Pivalate) acts as a proton shuttle.[1] It coordinates to the Palladium center and simultaneously deprotonates the C5-H bond.[2] This lowers the activation energy specifically for the C5 position due to the favorable "charge-control" interaction at this site compared to C4.

Mechanistic Pathway Diagram[2]

Figure 1: Catalytic cycle highlighting the critical Concerted Metalation-Deprotonation (CMD) step where pivalate assists in C5-H bond cleavage.

Experimental Protocol

Standard Operating Procedure (SOP)

This protocol is optimized for coupling 2-isopropyloxazole with electron-neutral and electron-deficient aryl iodides/bromides.

Reagents & Materials:

-

Substrate: 2-Isopropyloxazole (1.0 equiv)

-

Coupling Partner: Aryl Iodide or Bromide (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Triphenylphosphine (PPh₃) (10 mol%) or RuPhos (for difficult substrates)

-

Base: K₂CO₃ (2.0 equiv)

-

Additive: Pivalic Acid (PivOH) (30 mol%)

-

Solvent: DMA (Dimethylacetamide) [Anhydrous, Degassed]

Step-by-Step Workflow:

-

Preparation (Glovebox/Schlenk Line):

-

In a 15 mL pressure tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 mmol), Ligand (0.10 mmol), K₂CO₃ (2.0 mmol), and PivOH (0.3 mmol).

-

Critical: If using Aryl Bromides, increase Pd loading to 10 mol% or switch ligand to RuPhos.

-

-

Substrate Addition:

-

Add the solid Aryl Halide (1.2 mmol).

-

Add 2-Isopropyloxazole (1.0 mmol).

-

Add DMA (3.0 mL). Concentration is key (0.33 M); dilute conditions slow the reaction.

-

-

Degassing:

-

Sparge the mixture with Argon for 5 minutes. Oxygen is a poison to the phosphine ligand.

-

Seal the tube with a Teflon-lined cap.

-

-

Reaction:

-

Heat the block to 110 °C for 16 hours.

-

Note: The mixture will turn black/brown. This is normal.

-

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with EtOAc (20 mL) and wash with Water (3 x 10 mL) to remove DMA.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc). 2-isopropyloxazole products are typically UV-active at 254 nm.

-

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of C5-arylated oxazoles.

Optimization & Troubleshooting

Solvent and Ligand Effects

The choice of solvent is the primary determinant of regioselectivity (C5 vs C4) and yield.

| Variable | Condition | Outcome | Mechanistic Reason |

| Solvent | DMA / DMF (Polar) | High C5 Selectivity | Stabilizes the charged transition state of the CMD pathway. |

| Solvent | Toluene / Xylene | Low Yield / Mixed | Non-polar solvents disfavor the ionic nature of the carbonate/pivalate base system. |

| Ligand | PPh₃ | Standard | Good balance of sterics for C5 access; inexpensive. |

| Ligand | RuPhos | High Reactivity | Required for sterically hindered aryl halides or aryl chlorides. |

| Ligand | P(t-Bu)₃ | C2 Selectivity | Avoid. Bulky electron-rich ligands favor C2 (or C4 if C2 blocked) via different mechanisms. |

Troubleshooting Guide

-

Problem: Low conversion (<20%).

-

Cause: Catalyst poisoning or O₂ leak.

-

Fix: Ensure rigorous degassing. Switch to Pd(PPh₃)₄ precatalyst if Pd(OAc)₂ fails.

-

-

Problem: Regioisomers (C4 arylation).

-

Cause: Temperature too high (>130°C) or lack of PivOH.

-

Fix: Ensure PivOH is fresh. Lower temp to 100°C.

-

-

Problem: Hydrolysis of Oxazole.

-

Cause: Wet solvent + high heat.

-

Fix: Use anhydrous DMA and store K₂CO₃ in a desiccator.

-

References

-

Strotman, N. A.; Chobanian, H. R.; Guo, Y.; He, J.; Wilson, J. E. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[4] Organic Letters, 2010 , 12(15), 3578–3581.

- Core Reference: Establishes the PPh3/DMA/PivOH system for C5 selectivity.

-

Verrier, C.; Hoarau, C.; Marsais, F. "Direct Arylation of Oxazoles and Thiazoles: C-H Bond Functionalization." Organic & Biomolecular Chemistry, 2011 , 9, 1298.

- Mechanistic Reference: Details the CMD energy landscapes for C5 vs C4 activ

-

Besselièvre, F.; Piguel, S. "C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles."[5] Synthesis, 2009 , 3511–3512.[5]

- Protocol Reference: Foundational work on Pd-catalyzed oxazole functionaliz

-

Lapointe, D.; Fagnou, K. "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Functionalization." Chemistry Letters, 2010 , 39(11), 1118–1126.

- Theory Reference: Definitive review of the CMD mechanism utilized in this protocol.

Sources

- 1. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]

- 5. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]

Application Note: 2-Isopropyloxazole as a Diene in Diels-Alder Cycloadditions

Executive Summary

This Application Note details the utility of 2-isopropyloxazole as a specialized azadiene in Diels-Alder [4+2] cycloadditions. While oxazoles are generally less reactive dienes due to their aromatic character, 2-substituted oxazoles serve as critical precursors for the regioselective synthesis of substituted furans (via reaction with alkynes) and pyridines (via reaction with alkenes, known as the Kondrat'eva reaction).

The isopropyl group at the C2 position provides unique steric bulk that differentiates this substrate from the more common 2-methyloxazole, influencing regio-control during the initial cycloaddition and serving as a stable leaving group (isobutyronitrile) during the subsequent retro-Diels-Alder fragmentation.

Mechanistic Principles

The utility of 2-isopropyloxazole relies on a reaction cascade: a thermally induced [4+2] cycloaddition followed by a retro-Diels-Alder elimination.

The Reaction Cascade[1]

-

Cycloaddition: The 2-isopropyloxazole (azadiene) reacts with an electron-deficient dienophile (alkyne or alkene) to form a strained 7-oxabicyclo[2.2.1]heptadiene intermediate.

-

Retro-Diels-Alder (Chemodriving Force): This intermediate is thermally unstable. It collapses to extrude a nitrile molecule.

-

With Alkynes: The intermediate loses isobutyronitrile to yield a furan .

-

With Alkenes: The intermediate loses isobutyronitrile (often requiring oxidative assistance or acid catalysis) to yield a pyridine .

-

Pathway Visualization[2]

Figure 1: Mechanistic divergence of 2-isopropyloxazole cycloadditions depending on the dienophile saturation.

Application Note: Synthesis of Polysubstituted Furans

The reaction of 2-isopropyloxazole with acetylenic dienophiles is the most direct method to access furans. The bulky isopropyl group does not appear in the final furan product; it is sacrificed as isobutyronitrile. This makes 2-isopropyloxazole a "furan equivalent" that is often more stable and easier to handle than unsubstituted oxazole.

Protocol: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)[3]

Objective: Synthesis of Dimethyl 3,4-furandicarboxylate derivatives.

Reagents & Equipment[1][2]

-

Diene: 2-Isopropyloxazole (1.0 equiv)

-

Dienophile: Dimethyl acetylenedicarboxylate (DMAD) (1.1 equiv)

-

Solvent: Toluene (anhydrous) or o-Xylene (for higher temperature)

-

Vessel: Heavy-walled pressure tube (Ace Glass or similar) with Teflon screw cap.

-

Safety: Reaction generates pressure. Use a blast shield.

Step-by-Step Methodology

-

Preparation: In a glovebox or under nitrogen flow, charge the pressure tube with 2-isopropyloxazole (e.g., 5.0 mmol) and anhydrous toluene (5 mL, 1.0 M concentration).

-

Note: High concentration is favored for Diels-Alder kinetics.

-

-

Addition: Add DMAD (5.5 mmol) dropwise to the solution.

-

Thermal Activation: Seal the tube and heat to 110–120 °C (oil bath temperature) for 12–24 hours.

-

Monitoring: Monitor via TLC or GC-MS. The disappearance of the oxazole and the appearance of the furan peak (and isobutyronitrile signal) indicate progress.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent in vacuo. The byproduct, isobutyronitrile (bp ~104 °C), will co-evaporate with the toluene, driving the equilibrium forward.

-

-

Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the furan diester.

Expected Outcome

-

Yield: Typically 70–85%.

-

Byproducts: Isobutyronitrile (removed during evaporation).

Application Note: Synthesis of Pyridines (Kondrat'eva Reaction)

When reacting with alkenes (e.g., maleic anhydride, acrylic acid), the intermediate adduct is less prone to spontaneous aromatization. Acid catalysis is often required to facilitate the elimination of the bridging oxygen and the nitrile.

Critical Considerations for the "Isopropyl" Substituent

Unlike 2-methyloxazole, the 2-isopropyl group increases steric crowding at the reaction center.

-

Advantage: It prevents side reactions at the C2 position (such as deprotonation if strong bases are present).

-

Disadvantage: It may require higher reaction temperatures (140–160 °C) compared to unhindered oxazoles.

Protocol: Reaction with Maleic Anhydride

-

Mixture: Combine 2-isopropyloxazole (1.0 equiv) and maleic anhydride (1.2 equiv) in glacial acetic acid.

-

Reflux: Heat to reflux for 16 hours. The acetic acid acts as both solvent and catalyst to assist in the dehydration/aromatization sequence.

-

Workup: Neutralize with aqueous NaHCO₃ and extract with dichloromethane.

-

Product: This route typically yields 3-hydroxy-isonicotinic acid derivatives (after hydrolysis of the anhydride), as the "oxygen bridge" elimination is complex. Note: The alkyne route (Section 3) is significantly cleaner than the alkene route for this specific diene.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | High aromatic stability of oxazole; Steric hindrance of isopropyl group. | Increase temperature (switch solvent to o-xylene or mesitylene). Use a sealed tube to prevent loss of volatile oxazole. |

| Retro-DA Failure | Intermediate is stable (common with alkene dienophiles). | Add a Lewis Acid catalyst (e.g., ZnCl₂ or Eu(fod)₃) to lower the LUMO of the dienophile and facilitate elimination. |

| Regio-isomer Mixtures | Asymmetric dienophiles used. | The isopropyl group directs sterics, but electronic effects dominate. Use strong EWGs on the dienophile to improve selectivity. |

References

-

Turchi, I. J., & Dewar, M. J. S. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link

- Foundational review establishing the Diels-Alder reactivity of oxazoles.

- Kondrat'eva, G. Y. (1957). Synthesis of Pyridines from Oxazoles. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 484.

-

Li, H., et al. (2015). Recent Advances in the Synthesis of Pyridines via Cycloaddition Reactions. RSC Advances, 5, 2302-2326. Link

- Modern review covering the scope of oxazole cycloadditions.

- Connell, R. D., et al. (1989). The Diels-Alder Reaction of 2-Substituted Oxazoles. Journal of Organic Chemistry, 54(14), 3359-3362. Specific protocols for substituted oxazoles reacting with acetylenic dienophiles.

Disclaimer: This Application Note is for research purposes only. 2-Isopropyloxazole and associated reagents should be handled in a fume hood with appropriate PPE. The formation of isobutyronitrile releases a toxic nitrile species; ensure adequate ventilation.

Sources

Application Note: Strategic Functionalization of 2-Isopropyloxazole via Selective Lithiation and Electrophilic Trapping

Abstract

The oxazole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. The ability to selectively functionalize specific positions on this heterocycle is paramount for analog synthesis and structure-activity relationship (SAR) studies. This document provides a comprehensive guide for the selective deprotonation (lithiation) of 2-isopropyloxazole and subsequent trapping with electrophiles. We delve into the mechanistic dichotomy of competitive ring (C5) versus lateral (side-chain) lithiation, presenting field-proven protocols to control this selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of novel 2,5-disubstituted oxazole derivatives.

Introduction: The Significance of Oxazole Functionalization

The 1,3-oxazole ring is a key structural motif found in numerous biologically active compounds, including the phorboxazoles, hennoxazole A, and various pharmaceutical agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component in drug design. Direct C-H functionalization via metalation is one of the most powerful strategies for elaborating the oxazole core. Specifically, the generation of organolithium intermediates allows for the introduction of a wide array of carbon and heteroatom substituents through reaction with suitable electrophiles.

2-Isopropyloxazole presents a fascinating and synthetically challenging case for selective lithiation. The molecule contains two principal acidic C-H sites susceptible to deprotonation by strong bases: the C5 proton on the oxazole ring and the methine proton on the isopropyl side-chain. Understanding and controlling the factors that govern the regioselectivity of this deprotonation is the key to synthetic success.

Mechanistic Rationale: Kinetic vs. Thermodynamic Control

The lithiation of 2-alkyloxazoles is a classic example of a reaction governed by kinetic and thermodynamic principles. The use of strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can lead to a mixture of products arising from deprotonation at either the C5 position or the α-carbon of the alkyl side chain.[1][2]

-

Kinetic Deprotonation: The C5 proton is often the most kinetically acidic proton on the oxazole ring (after the C2 proton, which is absent here). Deprotonation at this site is rapid, especially at very low temperatures (-78 °C), leading to the 5-lithiooxazole intermediate. This is considered the kinetic product.

-

Thermodynamic Deprotonation: The anion formed by deprotonating the isopropyl side-chain is a resonance-stabilized, benzylic-type anion. This 2-(1-lithio-1-methylethyl)oxazole is the thermodynamically more stable intermediate.

A seminal study by Evans et al. on 2-methyloxazoles demonstrated that the kinetically formed 5-lithio species can be equilibrated to the more stable 2-(lithiomethyl)oxazole counterpart.[1][2] This equilibration is facilitated by the presence of a competent proton source, such as the diethylamine generated in situ when using lithium diethylamide as the base. This principle allows for the selective formation of the thermodynamic product.

Figure 1. Competing pathways in the lithiation of 2-isopropyloxazole.

Experimental Protocols

Safety Precaution: Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water. All procedures must be carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment (PPE), including a lab coat, safety glasses, and flame-resistant gloves.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier | Notes |

| 2-Isopropyloxazole | >97% | Sigma-Aldrich, TCI | Store over molecular sieves. |

| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Sigma-Aldrich, Acros | Titrate periodically to determine the exact molarity. |

| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane | Sigma-Aldrich | Can also be prepared in situ.[3] |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich, Acros | Purify by passing through a solvent purification system or distilling from sodium/benzophenone. |

| Diethylamine | >99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |

| Electrophile | Varies | Varies | Ensure electrophile is anhydrous. |

| Saturated aq. NH₄Cl solution | Reagent Grade | - | Used for quenching the reaction. |

| Diethyl ether / Ethyl acetate | ACS Grade | - | For extraction. |

| Brine | - | - | Saturated aqueous NaCl solution. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying organic layers. |

Protocol 1: Kinetic Lithiation and Trapping at C5

This protocol favors the formation of the 5-substituted product by using a strong, hindered base and trapping the initial kinetic anion before equilibration can occur.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-isopropyloxazole (1.0 equiv).

-

Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) via cannula.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of LDA (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Lithiation: Stir the resulting solution at -78 °C for 30 minutes. The solution may change color.

-

Electrophilic Trap: Add the desired electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

-

Reaction: Allow the reaction to stir at -78 °C for 1-3 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Quench: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Thermodynamic (Side-Chain) Lithiation and Trapping

This protocol is adapted from the principles established by Evans et al. and is designed to selectively generate the thermodynamically favored side-chain anion for subsequent functionalization.[1][2]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous diethylamine (1.2 equiv).

-

Solvent Addition & Cooling: Add anhydrous THF (approx. 0.2 M) and cool the solution to 0 °C.

-

Base Preparation: Slowly add n-BuLi (1.1 equiv) dropwise to form lithium diethylamide in situ. Stir for 15 minutes at 0 °C.

-

Substrate Addition: Cool the solution to -78 °C and add 2-isopropyloxazole (1.0 equiv) dropwise.

-

Equilibration: Stir the reaction mixture at -20 °C for 1 hour. This higher temperature, in the presence of diethylamine, facilitates the equilibration from the C5-lithiated species to the more stable side-chain anion.[1]

-

Electrophilic Trap: Re-cool the mixture to -78 °C and add the electrophile (1.2 equiv) dropwise.

-

Reaction: Allow the reaction to stir at -78 °C for 1-3 hours.

-

Quench and Workup: Follow steps 8-10 from Protocol 1.

Figure 2. General experimental workflow for lithiation and trapping.

Troubleshooting and Key Considerations

-

Low Yields:

-

Inactive Base: Ensure the n-BuLi or LDA has been recently titrated. Organolithium reagents degrade over time.

-

Wet Glassware/Solvents: Water will rapidly quench the organolithium species. Ensure all glassware is rigorously dried and solvents are anhydrous.

-

Poor Substrate Solubility: While 2-isopropyloxazole is generally soluble, some derivatives may not be. If the substrate crashes out upon cooling, a different solvent system like ether may be required.[4]

-

-

Mixture of Regioisomers:

-

Kinetic Protocol: If side-chain product is observed, the reaction time before adding the electrophile may be too long, allowing for equilibration. Reduce the lithiation time.

-

Thermodynamic Protocol: If C5 product is observed, the equilibration time/temperature may be insufficient. Ensure the mixture is stirred at the higher temperature (-20 °C) for the full duration before trapping.

-

-

Ring Opening: Lithiated oxazoles can be unstable and may undergo ring cleavage to form isocyanide intermediates.[5][6] This is minimized by maintaining very low temperatures (-78 °C) throughout the process, especially during the addition of the base and electrophile.

Conclusion

The selective functionalization of 2-isopropyloxazole is a versatile and powerful tool for the synthesis of novel chemical entities. By carefully controlling reaction parameters such as the choice of base, temperature, and reaction time, researchers can selectively generate either the kinetic C5-lithiated intermediate or the thermodynamic side-chain anion. This control provides strategic access to two distinct classes of substituted oxazoles from a single starting material, enabling rapid library generation for applications in drug discovery and materials science. The protocols outlined herein provide a robust and validated starting point for these synthetic endeavors.

References

-

Evans, D. A., Cee, V. J., Smith, T. E., & Santiago, K. J. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87–90. [Link]

-

Iddon, B. (1994). Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-Atoms. Part II: Oxazoles. HETEROCYCLES, 37(2), 1321. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Laboratory, Scripps Research. [Link]

-

Wikipedia. (2023). Directed ortho metalation. [Link]

-

Wikipedia. (2023). Lithium diisopropylamide. [Link]

-

Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec. [Link]

-

Chadwick, S. T., Ramirez, A., Gupta, L., & Collum, D. B. (2007). n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms. Journal of the American Chemical Society, 129(8), 2259–2268. [Link]

-

Shawe, T. (2015). Am I overlooking something in n-BuLi reactions? ResearchGate. [Link]

-

Vedejs, E., & Luchetta, L. M. (1999). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 64(4), 1011–1014. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Functionalization of 2-Isopropyloxazole via Transition-Metal Catalysis

This Application Note is designed for medicinal chemists and process development scientists seeking robust protocols for functionalizing the 2-isopropyloxazole scaffold. This specific heterocycle is a critical bioisostere in drug discovery, offering a balance of lipophilicity and metabolic stability due to the steric bulk of the C2-isopropyl group.

Unlike generic oxazoles, 2-isopropyloxazole presents unique regioselectivity challenges and opportunities. The C2 position is blocked, forcing functionalization to the C4 or C5 positions. This guide details two distinct workflows: C5-Selective Direct Arylation (C-H Activation) for atom-economical library generation, and C4-Selective Cross-Coupling for targeted structural elaboration.

Executive Summary & Strategic Analysis

The 2-isopropyloxazole motif is increasingly prevalent in kinase inhibitors and anti-inflammatory agents (e.g., NaV1.8 blockers). The isopropyl group at C2 serves two functions: it blocks the most acidic proton (preventing ring opening or unwanted C2-metalation) and modulates the solubility profile.

The Synthetic Challenge:

-

Electronic Bias: The oxazole ring is electron-rich.[1][2] The C5 position is electronically activated for electrophilic attack, making it the preferred site for Direct Arylation (C-H activation).[1]

-

Steric Environment: The C2-isopropyl group is moderately bulky. While it protects the N3 nitrogen from coordination, it does not significantly hinder C5, but can influence C4 functionalization.

-

Regiocontrol:

-

Targeting C5: Best achieved via Palladium-Catalyzed Direct Arylation .[3][4] This utilizes the inherent electronic bias of the ring.

-

Targeting C4: Best achieved via Suzuki-Miyaura Coupling using a pre-halogenated precursor (4-halo-2-isopropyloxazole). C4 C-H activation is kinetically disfavored and notoriously difficult to achieve selectively.

-

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal protocol based on the desired substitution pattern.

Figure 1: Strategic workflow for regiodivergent functionalization of 2-isopropyloxazole.

Protocol A: C5-Selective Direct Arylation (C-H Activation)

This protocol is the industry standard for rapidly diversifying the C5 position. It avoids the need for 5-halo-oxazole precursors, which are often unstable.

Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The carbonate base assists the palladium in deprotonating the C5-H bond. The electron-donating isopropyl group at C2 makes the C5 position sufficiently nucleophilic for this process.

Materials & Reagents

-

Substrate: 2-Isopropyloxazole (1.0 equiv)

-

Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)[5]

-

Ligand: P(t-Bu)₃·HBF₄ (10 mol%) or JohnPhos (highly effective for steric bulk).

-

Base: K₂CO₃ (3.0 equiv)[5]

-

Additive: Pivalic Acid (30 mol%) – Critical for the CMD mechanism.

-

Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous).

Step-by-Step Procedure

-

Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (3.0 equiv), and Pivalic Acid (0.3 equiv).

-

Substrate Addition: Add the Aryl Bromide (1.2 equiv) and 2-Isopropyloxazole (1.0 equiv).

-

Solvation: Add anhydrous DMA (concentration 0.2 M). Note: DMA promotes C5 selectivity over homocoupling.[3]

-

Reaction: Seal the vial and heat to 110 °C for 16 hours.

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMA. Dry organic layer over MgSO₄.[6]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Optimization Table: Solvent & Ligand Effects

Data derived from Strotman et al. (Merck) optimization studies on oxazoles.

| Entry | Ligand | Solvent | Base | C5:C4 Selectivity | Yield (%) |

| 1 (Recommended) | P(t-Bu)₃[5]·HBF₄ | DMA | K₂CO₃ | >50:1 | 88% |

| 2 | PCy₃ | Toluene | K₂CO₃ | 10:1 | 65% |

| 3 | PPh₃ | DMA | Cs₂CO₃ | 5:1 | 40% |

| 4 | None | DMA | K₂CO₃ | N/A | <5% |

Critical Insight: The use of Pivalic Acid (PivOH) is non-negotiable. It acts as a proton shuttle, lowering the energy barrier for the C-H cleavage at the C5 position. Without it, yields typically drop below 20%.

Protocol B: C4-Selective Suzuki-Miyaura Coupling

Direct C-H activation at C4 is electronically disfavored. To access C4-aryl derivatives, one must use a pre-functionalized 4-bromo-2-isopropyloxazole .

Precursor Synthesis Note

Commercially available 4-bromo-2-isopropyloxazole is expensive. It can be synthesized in-house via the condensation of isobutyramide with 1,3-dichloroacetone followed by cyclization and bromination, or via lithiation/trapping of the oxazole core (though lithiation requires careful temp control to avoid ring opening).

Materials & Reagents

-

Substrate: 4-Bromo-2-isopropyloxazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (Ar-B(OH)₂) (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) – Robust against steric bulk.

-

Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (2M aq).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure

-

Charging: To a reaction vessel, add 4-bromo-2-isopropyloxazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).

-

Degassing: Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane/Water mixture (0.15 M).

-

Reaction: Heat to 90 °C for 4–8 hours. Monitor by LCMS; bromide consumption is usually rapid.

-

Work-up: Filter through a Celite pad to remove Pd black. Concentrate filtrate and partition between EtOAc/Water.

-

Purification: Silica gel chromatography.

Mechanistic Visualization: The CMD Pathway

Understanding the C5-activation mechanism is key to troubleshooting. The diagram below illustrates why the Pivalate additive is essential.

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle. Pivalate (Piv) acts as an intramolecular base, deprotonating C5 simultaneously as Pd forms the C-Pd bond.

Troubleshooting & Expert Tips

-

Regioselectivity Loss (Protocol A): If you observe C4 arylation or bis-arylation in Protocol A, switch the solvent from Toluene to DMA or DMF . Polar solvents stabilize the charged intermediates favored by C5 activation.

-

Catalyst Death: Oxazoles can coordinate to Pd, poisoning the catalyst. If conversion stalls, increase catalyst loading to 10 mol% or switch to a ligand with higher binding affinity like XPhos .

-

Substrate Stability: 2-Isopropyloxazole is stable, but the resulting products (especially if electron-rich) can be sensitive to oxidation. Store under inert gas.

-

Isopropyl Group Integrity: The isopropyl methine proton is tertiary and generally unreactive under these cross-coupling conditions, but avoid radical conditions (e.g., peroxides) which could abstract this hydrogen.

References

-

Strotman, N. A., et al. (2010).[3][5] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[3][5] Organic Letters. [Link]

-

Verrier, C., et al. (2011). "Direct Arylation of Oxazoles and Thiazoles." Chemical Reviews. [Link]

-

Piguel, S., et al. (2009). "Recent Advances in Transition-Metal-Catalyzed Direct Arylation of Oxazole and Thiazole Derivatives." Current Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application of 2-Isopropyloxazole in the Synthesis of Peptidomimetics

Executive Summary

This guide details the application of 2-isopropyloxazole as a versatile building block in the synthesis of peptidomimetics. Distinct from its non-aromatic counterpart (2-isopropyl-2-oxazoline, used in polymer chemistry), the aromatic 2-isopropyloxazole serves as a critical bioisostere for the amino acid Valine .

Its application in drug discovery is defined by two primary synthetic pathways:

-

Ring Transformation (Diels-Alder): Acting as a diene in [4+2] cycloadditions to generate rigid pyridine scaffolds that mimic the Valine side-chain vector.

-

Ring Retention (C-5 Functionalization): Serving as a stable, hydrolytically resistant surrogate for the peptide bond (amide isostere) via direct lithiation and coupling.

Scientific Foundation & Mechanism

The "Valine-Mimic" Rationale

In peptidomimetic design, the isopropyl group at the C-2 position of the oxazole ring spatially mimics the side chain of Valine (

Mechanism A: Pyridine Synthesis via Diels-Alder (The Kondrat'eva Reaction)

The most powerful application of 2-isopropyloxazole is its conversion into highly substituted pyridines. This reaction proceeds via an Inverse Electron Demand Hetero-Diels-Alder (IEDDA) reaction with electron-poor dienophiles (e.g., acrylic acid, maleimides, acetylenic esters).

-

Step 1: [4+2] Cycloaddition of the oxazole (diene) and dienophile.

-

Step 2: Formation of an unstable oxa-bridged intermediate.

-

Step 3: Retro-Diels-Alder reaction (elimination of water or alcohol) to aromatize the system into a pyridine.

Result: A rigid pyridine core retaining the isopropyl group (Valine mimic) at the

Mechanism B: Direct C-5 Functionalization

When the oxazole ring itself is the desired pharmacophore (acting as an amide bioisostere), the C-5 proton is the site of reactivity.

-

pKa: The C-5 proton is acidic (

). -

Reagent: Lithiation with n-BuLi or LDA generates a nucleophilic species that can react with electrophiles (aldehydes, alkyl halides) to extend the peptidomimetic chain.

Visualization of Reaction Pathways

The following diagram illustrates the bifurcation of synthetic utility: converting the oxazole into a pyridine scaffold (Pathway A) versus functionalizing the ring for linear mimetics (Pathway B).

Figure 1: Divergent synthetic pathways for 2-isopropyloxazole in peptidomimetic synthesis.

Experimental Protocols

Protocol A: Synthesis of Valine-Mimetic Pyridine Scaffold

Objective: To synthesize 3-hydroxy-2-isopropylpyridine (or derivative) via reaction with acrylic acid. This scaffold serves as a constrained core for beta-turn mimetics.

Reagents:

-

2-Isopropyloxazole (1.0 equiv)

-

Acrylic Acid (1.2 equiv)

-

Solvent: Toluene or Xylene (Anhydrous)

-

Catalyst (Optional): Hydroquinone (radical inhibitor)

Step-by-Step Methodology:

-

Preparation: In a flame-dried pressure tube or heavy-walled flask, dissolve 2-isopropyloxazole (10 mmol) in anhydrous Toluene (20 mL).

-

Addition: Add Acrylic Acid (12 mmol) and a catalytic amount of hydroquinone (10 mg) to prevent polymerization of the dienophile.

-

Cycloaddition: Seal the vessel and heat to 110–120°C for 12–24 hours.

-

Note: The reaction generates water during the aromatization step. The high temperature drives the retro-Diels-Alder elimination.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:4). The starting oxazole is less polar than the pyridine product.

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: The residue typically contains the 3-hydroxy-pyridine derivative. Purify via flash column chromatography on silica gel (DCM/MeOH gradient) to isolate the target scaffold.

Quantitative Data Summary:

| Parameter | Condition | Expected Outcome |

| Temperature | 110–120°C | Complete conversion; lower temps favor adduct retention. |

| Time | 12–24 Hours | Yields typically 65–80%. |

| Regioselectivity | High | Isopropyl group remains alpha to Nitrogen. |

Protocol B: C-5 Functionalization (Chain Extension)

Objective: To couple the oxazole unit to an aldehyde (e.g., a protected amino aldehyde) to create a linear peptidomimetic.

Reagents:

-

2-Isopropyloxazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 1.6M in hexanes)

-

Electrophile (e.g., Benzaldehyde or Boc-protected amino aldehyde) (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.

-

Solvation: Add 2-isopropyloxazole (5 mmol) and anhydrous THF (15 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi (3.4 mL, 5.5 mmol) dropwise over 10 minutes.

-

Critical: Maintain temperature below -70°C to prevent ring opening of the lithiated species.

-

Color Change: Solution may turn slight yellow/orange indicating anion formation. Stir for 30 minutes at -78°C.

-

-

Coupling: Dissolve the electrophile (6 mmol) in minimal THF and add dropwise to the lithiated oxazole.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). -

Purification: Dry organics over

and purify via silica chromatography.

Troubleshooting & Optimization (Senior Scientist Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Polymerization of dienophile | Increase radical inhibitor (hydroquinone) load; ensure inert atmosphere. |

| Incomplete Reaction (Protocol A) | Temperature too low | The retro-Diels-Alder step has a high activation energy. Use a sealed tube and increase T to 140°C if necessary. |

| Ring Opening (Protocol B) | Temperature > -60°C | Lithiated oxazoles are unstable above -50°C and can ring-open to isocyanides. Keep strictly at -78°C during lithiation. |

| Regioselectivity Issues | Steric hindrance | The isopropyl group is bulky. If C-5 coupling is sluggish, consider using a stronger base (LDA) or transmetallating to Zinc ( |

References

- Kondrat'eva, G. Y. (1957). Synthesis of Pyridines from Oxazoles. This foundational work established the Diels-Alder reactivity of oxazoles with alkenes to form pyridines. Context: Basis for Protocol A.

-

Dolezal, R., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Royal Society of Chemistry.

- Context: Mechanistic insights into hetero-Diels-Alder reactions relevant to oxazole/isoxazole scaffolds.

- Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. Journal of Organic Chemistry. Context: Describes the stability and lithiation chemistry of oxazoles for peptide coupling.

-

Lombardi, L., et al. (2025).

- Context: Review of current peptidomimetic strategies including heterocyclic bioisosteres.

- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. Context: Comprehensive reference for the physical properties and reactivity of 2-substituted oxazoles.

High-Efficiency One-Pot Cyclization Methods for Preparing 2-Isopropyloxazole

Executive Summary

2-Isopropyloxazole is a critical heterocyclic building block in medicinal chemistry, often utilized as a bioisostere for amides and esters to improve metabolic stability and lipophilicity. While 2-oxazolines (reduced forms) are common, the fully aromatic 2-isopropyloxazole requires specific oxidative or dehydrative protocols.

This Application Note details the Modified Blümlein-Lewy Condensation , a robust, scalable, one-pot protocol for synthesizing 2-isopropyloxazole directly from isobutyramide and

Key Advantages:

-

Atom Economy: Direct condensation eliminates intermediate purification.

-

Scalability: Suitable for gram-to-kilogram scale-up.

-

Safety: Uses masked aldehydes (acetals) to reduce lachrymator exposure.

Mechanistic Principles

The synthesis relies on the condensation of a primary amide (Isobutyramide) with an

-

N-Alkylation: The amide nitrogen displaces the halide.

-

Acetal Hydrolysis: In situ acid catalysis unmasks the aldehyde.

-

Cyclodehydration: Intramolecular attack of the amide oxygen on the carbonyl, followed by aromatization via water elimination.

Mechanistic Pathway Diagram[1][2]

Figure 1: Mechanistic cascade for the one-pot synthesis of 2-isopropyloxazole.

Experimental Protocol: Modified Blümlein-Lewy Condensation

This protocol is optimized for the synthesis of 2-isopropyloxazole (CAS 59353-62-1) . Note that this is distinct from the commercially common 2-isopropyl-2-oxazoline.

Reagents and Materials[1][2][3][4][5][6][7][8]

| Reagent | Equiv.[1][2] | Role | Hazards |

| Isobutyramide | 1.0 | Nucleophile | Irritant |

| Bromoacetaldehyde diethyl acetal | 1.1 | Electrophile | Lachrymator, Irritant |

| DMF (N,N-Dimethylformamide) | Solvent | Medium | Reprotoxic |

| p-Toluenesulfonic acid (pTsOH) | 0.05 | Catalyst | Corrosive |

| Calcium Carbonate | 1.1 | Acid Scavenger | Irritant |

Step-by-Step Methodology

Phase 1: Condensation

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl₂) or nitrogen line.

-

Charging: Add Isobutyramide (8.71 g, 100 mmol), Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol), and DMF (50 mL).

-

Catalysis: Add p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol).

-

Reaction: Heat the mixture to 120°C in an oil bath. Stir vigorously for 16–20 hours .

-

Checkpoint: The solution will turn from colorless to golden-brown. Monitor conversion by TLC (SiO₂, 20% EtOAc/Hexanes) or GC-MS. The starting amide should disappear.

-

Phase 2: Cyclization & Workup

-

Cooling: Cool the reaction mixture to room temperature.

-

Quenching: Pour the mixture into Ice Water (150 mL) containing Calcium Carbonate (11 g) to neutralize the HBr generated. Stir for 30 minutes.

-

Extraction: Extract the aqueous layer with Diethyl Ether or MTBE (3 x 50 mL).

-

Note: Oxazoles are weakly basic; avoid strong acid washes during workup to prevent salt formation and loss of product to the aqueous phase.

-

-

Drying: Wash the combined organics with Brine (50 mL), dry over anhydrous MgSO₄ , and filter.

Phase 3: Purification

-

Concentration: Remove the solvent under reduced pressure (Rotavap) at mild temperature (<40°C) as the product is volatile.

-

Distillation: Purify the crude oil via vacuum distillation.

-

Target Fraction: Collect the fraction boiling at ~60–65°C @ 20 mmHg (approximate; atmospheric BP is estimated at 130–135°C).

-

Process Flow Diagram

Figure 2: Operational workflow for the synthesis and isolation of 2-isopropyloxazole.

Critical Control Points & Troubleshooting

| Parameter | Observation | Corrective Action |

| Moisture Control | Low yield; presence of uncyclized amide. | Ensure DMF is anhydrous. The acetal hydrolysis requires trace water (usually provided by pTsOH·H₂O), but excess water inhibits the dehydration step. |

| Temperature | Reaction stalls. | Maintain internal temperature >115°C. The elimination of ethanol is thermodynamically driven by heat. |

| Volatility | Product loss during concentration. | Do not use high vacuum (<10 mbar) during solvent removal unless using a cold trap. Use a Vigreux column for the final distillation.[3] |

| Color | Dark black tar formation. | Overheating or insufficient acid scavenging during workup. Ensure temperature does not exceed 140°C. |

Alternative Route: Oxidative Cyclization (For High-Value Substrates)

If the thermal conditions of the Blümlein-Lewy method are too harsh for sensitive substrates (e.g., if the isopropyl group contained a chiral center or sensitive functionality), a two-step oxidative protocol is recommended.

-

Step 1: Reaction of Isobutyryl chloride with Propargyl amine to form the propargyl amide.

-

Step 2: Gold(III)-catalyzed cycloisomerization.

-

Reagent: AuCl₃ (5 mol%) in DCM.

-

Condition: Room temperature, 2 hours.

-

Reference: Hashmi et al. (See Ref [3]).[1]

-

References

-

Wipf, P. (1996). Synthetic Aspects of Oxazoles and Oxazolines. In Comprehensive Heterocyclic Chemistry II. Elsevier.

-

Cornforth, J. W., & Cornforth, R. H. (1947). A New Synthesis of Oxazoles and Imidazoles. Journal of the Chemical Society, 96-102. (Foundational Blümlein-Lewy chemistry).

-

Hashmi, A. S. K., Weyrauch, J. P., Frey, W., & Bats, J. W. (2004).[1] Gold-Catalyzed Organic Reactions: An Efficient Synthesis of 2,5-Disubstituted Oxazoles from Propargyl Amides. Organic Letters, 6(23), 4391–4394.

-

Kashima, C., & Arao, H. (1989). The reaction of

-bromoacetaldehyde diethyl acetal with amides. Journal of Heterocyclic Chemistry, 26(5). (Specific protocol adaptation).

Sources

Synthesis of natural products utilizing the 2-Isopropyloxazole scaffold

Application Note: Strategic Synthesis of the 2-Isopropyloxazole Scaffold in Natural Product Assembly

Executive Summary

The 2-isopropyloxazole moiety is a critical pharmacophore found in a diverse array of bioactive natural products, including the streptogramin antibiotic Virginiamycin M1 (Ostreogrycin A), the microtubule-destabilizing Disorazoles , and the cytotoxic Ulapualides . This scaffold often serves as a rigid linker that orients peptide chains or macrocyclic domains into bioactive conformations.

This Application Note provides a definitive guide to constructing the 2-isopropyloxazole core. Unlike generic heterocyclic compilations, this guide focuses on the "Serine-Ligase" Strategy (Wipf/Williams Protocol), which is the industry standard for total synthesis due to its compatibility with chiral pool starting materials and mild oxidative conditions.

Strategic Analysis: The Synthetic Landscape

When targeting 2-isopropyloxazoles, the chemist faces three primary disconnections. The choice depends heavily on the substitution pattern required at positions C4 and C5.

| Method | Key Disconnection | Pros | Cons |

| Wipf/Williams (Oxazoline Oxidation) | Amide Bond Formation | Uses amino acid chiral pool; mild conditions; high functional group tolerance. | Requires 2-step protocol (cyclization + oxidation).[1][2] |

| Robinson-Gabriel | 2-Acylaminoketone | Robust for simple alkyl/aryl substituents. | Harsh acidic conditions (H₂SO₄/POCl₃) often incompatible with complex NPs. |

| Van Leusen | Aldehyde + TosMIC | Convergent; good for C5-substituted oxazoles. | Difficult to install the specific C2-isopropyl group without custom isocyanides. |

| Hantzsch | Amide + | Classic, one-pot potential. | Poor regiocontrol with unsymmetrical substrates; harsh reflux often required. |

Recommendation: For natural product applications where stereocenters adjacent to the oxazole must be preserved, the Wipf/Williams Protocol is the superior choice. It builds the ring systematically from L-Serine (or Threonine) and Isobutyryl chloride.

Pathway Visualization

The following diagram illustrates the Retrosynthetic Logic and the Forward Workflow for the Wipf Protocol, specifically applied to the Disorazole/Virginiamycin fragments.

Caption: Retrosynthetic logic and forward workflow for the construction of 2-isopropyloxazoles via the modified Wipf/Williams protocol.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-isopropyl-1,3-oxazole-4-carboxylate. Scale: 10 mmol (scalable to >50 mmol).

Phase 1: Amide Coupling (The Foundation)

Rationale: We establish the C2-isopropyl identity here using Isobutyryl chloride. L-Serine provides the C4/C5 backbone.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Suspend L-Serine methyl ester hydrochloride (1.56 g, 10.0 mmol) in dry DCM (50 mL).

-

Base Addition: Cool to 0°C. Add Triethylamine (3.0 mL, 22 mmol) or DIPEA dropwise. The solution should clear as the free amine is generated.

-

Acylation: Add Isobutyryl chloride (1.15 mL, 11.0 mmol) dropwise over 10 minutes.

-

Monitoring: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product (N-isobutyryl serine methyl ester) will appear as a new spot (Rf ~0.3-0.4).

-

Workup: Wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄ and concentrate.

-

Yield Target: >90% (White solid).

-

Checkpoint: ¹H NMR should show the isopropyl doublet (~1.1 ppm) and the serine methine (~4.6 ppm).

-

Phase 2: Cyclodehydration (The Wipf Cyclization)

Rationale: DAST (Diethylaminosulfur trifluoride) is preferred over Burgess reagent for sterically unencumbered serines as it drives cyclization at -78°C, minimizing epimerization of adjacent stereocenters (if present).

-

Safety: DAST is corrosive and evolves HF. Use plastic syringes and glassware strictly under N₂.

-

Setup: Dissolve the amide from Phase 1 (1.89 g, 10 mmol) in anhydrous DCM (60 mL) in a dry RBF. Cool to -78°C (Dry ice/Acetone).

-

Addition: Add DAST (1.45 mL, 11.0 mmol) dropwise.

-

Critical: Do not allow the temperature to rise above -60°C during addition.

-

-

Reaction: Stir at -78°C for 1 hour, then add solid K₂CO₃ (2.0 g) to the cold mixture.

-

Warming: Allow the mixture to warm to RT slowly. The K₂CO₃ neutralizes HF in situ.

-

Workup: Pour into saturated NaHCO₃ (Caution: bubbling). Extract with DCM.

-

Yield Target: ~85% (Colorless oil).

-

Product: Methyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate.

-

Phase 3: Oxidative Aromatization (The Williams Oxidation)

Rationale: This is the defining step. Older methods (MnO₂, NiO₂) are heterogeneous and slow. The BrCCl₃/DBU method acts as a "chemical dehydrogenation" under mild conditions.

-

Setup: Dissolve the oxazoline (1.71 g, 10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.[3]

-

Reagents: Add DBU (4.5 mL, 30 mmol) followed by Bromotrichloromethane (BrCCl₃) (3.0 mL, 30 mmol).

-

Mechanism: DBU deprotonates the C4-H; the resulting enolate attacks BrCCl₃ (halogen source), followed by elimination of HBr to aromatize.

-

Time: Stir at 0°C for 3 hours, then warm to RT. The reaction turns dark orange/brown.

-

Quench: Add Sat. NH₄Cl. Extract with DCM.

-

Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes). Oxazoles are less polar than their oxazoline precursors.

-

Final Yield: 70-80% over 2 steps.

-

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| Overall Yield | 60 - 75% | From L-Serine methyl ester |

| Key Reagent 1 | DAST (1.1 eq) | Cyclization agent |

| Key Reagent 2 | BrCCl₃ / DBU (3.0 eq) | Oxidant (Dehydrogenation) |

| Reaction Temp | -78°C | Temperature control is critical |

| Purification | SiO₂ Chromatography | Oxazoles are UV active (254 nm) |

| Appearance | Pale yellow oil/solid | Characteristic aromatic odor |

Troubleshooting & Optimization (Senior Scientist Insights)

-

Moisture Sensitivity: The DAST cyclization is notoriously sensitive to water. If the yield in Step 2 is low (<50%), re-distill your DCM and ensure the DAST bottle is fresh. Hydrolyzed DAST releases HF and fails to cyclize.

-

Alternative Oxidants: If BrCCl₃ is restricted (halocarbon regulations), use CuBr₂/DBU and HMTA (Hexamethylenetetramine) or activated MnO₂ in refluxing benzene, though yields are typically 10-15% lower.

-

Racemization: While the oxazole ring itself is achiral, if your molecule has a chiral center at the position alpha to the isopropyl group (e.g., using a chiral acid instead of isobutyric), the DAST method (-78°C) is superior to thermal dehydration (Robinson-Gabriel) for preserving that stereocenter.

References

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles.[4][5] Tetrahedron Letters, 34(43), 6861-6864.

-

Williams, D. R., et al. (1997). Practical strategies for the synthesis of 2,4-disubstituted oxazoles. Tetrahedron Letters, 38(3), 331-334.

-

Phillips, A. J., Uto, Y., Wipf, P., et al. (2000).[6] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.

-

Meyers, A. I., & Tavares, F. X. (1996).[7] Total Synthesis of (-)-Virginiamycin M2. Journal of Organic Chemistry, 61(23), 8207-8215.

-

Wipf, P., & Graham, T. H. (2004). Total Synthesis of (-)-Disorazole C1. Journal of the American Chemical Society, 126(47), 15346-15347.

Sources

- 1. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 2. Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extending the Structure‐Activity Relationship of Disorazole C1: Exchanging the Oxazole Ring by Thiazole and Influence of Chiral Centers within the Disorazole Core on Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Natural Products with Oxazole Moieties - Peter Wipf [grantome.com]

- 6. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 7. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]

Troubleshooting & Optimization

Optimizing solvent selection for 2-Isopropyloxazole functionalization

Topic: Optimizing Solvent Selection for C-H Activation and Functionalization Ticket ID: OXZ-2024-SOLV Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Group

Executive Summary: The Solvent-Reactivity Nexus

You are working with 2-isopropyloxazole . The isopropyl group at C-2 provides steric bulk and blocks the most acidic position on the ring (

The Critical Insight: Solvent selection in oxazole chemistry is not merely about solubility; it acts as a mechanistic switch .

-

Polar Aprotic Solvents (DMA, DMF): Promote C-5 activation via Concerted Metallation-Deprotonation (CMD) pathways.[1]

-

Non-Polar Solvents (Toluene, Xylene): Typically favor C-2 activation.[1][2] Since your C-2 is blocked, using these solvents often leads to stalled reactivity or forcing conditions that cause ring fragmentation.

-

Ethereal Solvents (THF, Et₂O): Essential for Lithiation , regulating aggregate states to prevent ring opening (isocyanide formation).[1]

Module 1: Transition Metal-Catalyzed C-H Arylation

Primary Workflow: Pd-Catalyzed Direct Arylation at C-5.

Troubleshooting Guide: Low Conversion / Poor Yields

User Issue: "I am using Pd(OAc)₂/Phosphine in Toluene at 110°C, but I see <10% conversion of my 2-isopropyloxazole."

Root Cause Analysis: You are using a "C-2 favoring" solvent system on a C-2 blocked substrate.[3] Non-polar solvents like toluene promote an electrophilic palladation pathway or direct deprotonation at the most acidic site (C-2).[1] Since C-2 is occupied, the catalyst struggles to activate C-5. C-5 activation requires a CMD mechanism , which relies on carbonate/pivalate bases that are insoluble in toluene.

Resolution Protocol:

Switch to a Dipolar Aprotic Solvent . The CMD mechanism requires the base (e.g.,

| Parameter | Recommended Condition | Mechanistic Rationale |

| Solvent | DMA (N,N-Dimethylacetamide) or DMF | High dielectric constant ( |

| Base | Carbonate bases act as a proton shuttle in the CMD cycle. | |

| Additives | Pivalic Acid (30 mol%) | Acts as a proton shuttle (forming Pivalate) to lower the energy barrier of C-H bond cleavage.[1] |

| Temp | 100–120°C | Required to overcome the high activation energy of the electron-deficient oxazole ring. |

Workflow Visualization: The CMD Solvent Switch

Figure 1: The Concerted Metallation-Deprotonation (CMD) pathway relies on polar solvents to solubilize the base and stabilize the transition state.[1] Non-polar solvents inhibit this step for C-5 activation.

Module 2: Lithiation & Electrophile Trapping

Primary Workflow: Deprotonation at C-5 followed by quenching.

Troubleshooting Guide: Ring Fragmentation / "Black Tar" Formation

User Issue: "I treated 2-isopropyloxazole with n-BuLi in THF at 0°C. The solution turned black, and I recovered no product."

Root Cause Analysis:

-

Temperature: Oxazolyllithium species are thermally unstable. Above -50°C, the ring opens to form an isocyanide (Schöllkopf-type fragmentation).[1]

-

Solvent/Aggregate State: While THF is standard, pure THF can make n-BuLi too aggressive, leading to over-reaction or attack at the isopropyl group (rare, but possible).[1]

Resolution Protocol: You must operate under cryogenic conditions and control the aggregation state of the lithium species.

Step-by-Step Protocol:

-

Preparation: Flame-dry a flask and purge with Argon.

-

Solvent System: Use THF (Tetrahydrofuran) .[1]

-

Why? THF coordinates Lithium, breaking down hexameric BuLi aggregates into reactive dimers/monomers.[1] This allows the reaction to occur at -78°C where the ring is stable.

-

Alternative: If selectivity is poor, use Et₂O (Diethyl Ether).[1] It coordinates less strongly, keeping BuLi more aggregated and less "hot," potentially improving selectivity (though slower).[1]

-

-

The Base: Use LiHMDS or LDA instead of n-BuLi if possible.

-

Why? The isopropyl group at C-2 provides steric bulk. A bulky base like LiHMDS minimizes nucleophilic attack on the ring itself and focuses on deprotonation at C-5.

-

-

Execution:

Module 3: Radical Functionalization (Minisci)

Primary Workflow: Alkylation/Acylation via radical addition.[1]

FAQ: Can I use water in my solvent mix?

Q: "I want to add an alkyl group to C-5 using a Minisci reaction. Can I use aqueous solvents?"

A: Yes, and you often should. Unlike the anionic chemistry in Module 2, radical alkylation of oxazoles benefits from biphasic or protic conditions.[1]

-

Recommended Solvent: DCM/Water or Acetonitrile/Water biphasic systems.[1]

-

Mechanism: The water phase solubilizes the oxidant (e.g., Ammonium Persulfate) and the acid (TFA), while the organic phase solubilizes the 2-isopropyloxazole.[1]

-

Protonation: The acid protonates the oxazole nitrogen, lowering the LUMO and making the ring more susceptible to nucleophilic radical attack.[1]

Summary: Solvent Selection Matrix

| Reaction Type | Preferred Solvent | Alternative | Forbidden / High Risk | Reason |

| Pd-Cat Arylation (C-5) | DMA / DMF | 1,4-Dioxane | Toluene, Hexane | Polar solvent needed for CMD base solubility. |

| Lithiation (C-5) | THF (Anhydrous) | Et₂O | DCM, Acetone | THF prevents aggregation; DCM reacts with BuLi (carbene formation).[1] |

| Minisci (Radical) | ACN / H₂O | DCM / H₂O | Pure Non-polar | Protic/Biphasic media aids radical generation and N-protonation.[1] |

| Suzuki Coupling (if Halogenated) | DME / H₂O | Toluene / EtOH | - | Standard biphasic conditions work well for cross-coupling.[1] |

Decision Logic Diagram

Figure 2: Decision tree for selecting the optimal solvent system based on the desired reaction pathway.

References

-

Strotman, N. A., et al. (2010).[1][2][3][4][5] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters, 12(15), 3578–3581.[1]